Scytalidin

Description

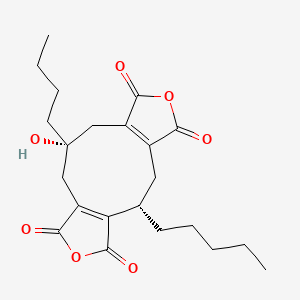

Structure

3D Structure

Properties

CAS No. |

39012-16-3 |

|---|---|

Molecular Formula |

C22H28O7 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |

InChI |

InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1 |

InChI Key |

FLCKGELADIJEEM-WHEQGISXSA-N |

Isomeric SMILES |

CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |

Canonical SMILES |

CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Bioactive Secondary Metabolites of Scytalidium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Scytalidium encompasses a diverse group of species known for their roles as saprophytes, plant pathogens, and occasional agents of human and animal infections. Beyond their ecological and clinical significance, these fungi represent a promising source of structurally unique and biologically active secondary metabolites. This technical guide provides an in-depth exploration of the known secondary metabolites produced by Scytalidium species, with a particular focus on scytalidin, a notable antifungal compound. The guide details the producing fungal species, quantitative data on production, comprehensive experimental protocols for isolation and characterization, and available insights into their biosynthetic pathways.

While the initial query sought information on "scytalidic acid," a thorough review of the scientific literature indicates that this term is not associated with any known fungal metabolite. It is likely a misnomer for This compound , a well-documented fungitoxic compound isolated from a Scytalidium species. This guide will proceed with a focus on this compound and other characterized secondary metabolites from this genus.

Fungal Species and their Bioactive Compounds

The primary producer of the potent antifungal agent this compound is an unspecified species of Scytalidium. Taxonomically, it is important to note that Scytalidium dimidiatum is now considered a synonym for Scytalidium lignicola. While this compound is a key metabolite, other Scytalidium species have been shown to produce a range of other secondary metabolites, including naphthoquinones and melanin-related compounds.

Quantitative Data on Secondary Metabolite Production

Quantitative data on the production of this compound and other specific secondary metabolites from Scytalidium species are not extensively reported in the public domain. The yield of these compounds is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. For researchers aiming to optimize production, extensive screening of different isolates and empirical optimization of fermentation parameters are crucial first steps.

| Compound | Producing Species (as reported) | Typical Yield | Culture Conditions | Reference |

| This compound | Scytalidium sp. | Not specified in available literature | Liquid culture medium | [1] |

| Naphthoquinones | Scytalidium hyalinum, Nattrassia mangiferae (Scytalidium dimidiatum) | Variable depending on the strain | Not specified in available literature | [2] |

| Melanin | Scytalidium dimidiatum | Not quantified | Standard fungal culture media | [3] |

Table 1: Summary of Selected Secondary Metabolites from Scytalidium Species

Experimental Protocols

Fungal Culture and Inoculum Preparation

Objective: To cultivate Scytalidium species for the production of secondary metabolites.

Materials:

-

Pure culture of the desired Scytalidium species (e.g., Scytalidium lignicola).

-

Potato Dextrose Agar (PDA) plates or slants.

-

Liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth, or a specialized production medium).

-

Sterile flasks or bioreactor.

-

Incubator shaker.

Methodology:

-

Activation of Culture: Aseptically transfer a small piece of the mycelium from a stock culture onto a fresh PDA plate.

-

Incubation: Incubate the plate at 25-28°C for 7-14 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the actively growing PDA plate, cut out small agar plugs (approximately 5 mm in diameter) using a sterile cork borer.

-

Inoculation: Aseptically transfer 3-5 agar plugs into a flask containing the sterile liquid culture medium.

-

Fermentation: Incubate the flask on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days. The optimal fermentation time should be determined empirically by monitoring the production of the target metabolite.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Culture broth from Scytalidium sp. fermentation.

-

Ethyl acetate or other suitable organic solvent.

-

Separatory funnel.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Solvent systems for chromatography (e.g., gradients of hexane and ethyl acetate).

-

Thin-layer chromatography (TLC) plates and developing chamber.

-

UV lamp for visualization.

Methodology:

-

Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions containing the pure compound of interest.

-

Final Purification: If necessary, perform further purification steps such as preparative TLC or crystallization to obtain pure this compound.

Biosynthetic Pathways

The biosynthetic pathways for most secondary metabolites in Scytalidium species, including this compound, are not well-elucidated. However, based on the chemical structure of this compound, it is suggested to be related to the nonadrides, a class of fungal metabolites.

Logical Relationship of Secondary Metabolite Biosynthesis

The following diagram illustrates a generalized workflow for the discovery and characterization of fungal secondary metabolites, which is applicable to the study of compounds from Scytalidium.

References

- 1. This compound: a new fungitoxic metabolite produced by a Scytalidium species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Scytalidium dimidiatum Causing Recalcitrant Subcutaneous Lesions Produces Melanin - PMC [pmc.ncbi.nlm.nih.gov]

Isolation and Purification of Scytalidic Acid from Scytalidium sp. Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Scytalidic acid, a polyketide secondary metabolite produced by fungi of the genus Scytalidium. This document details the necessary experimental protocols, from fungal culture to the purification of the final compound, and includes data presentation in a structured format for clarity and comparative analysis.

Introduction

Scytalidic acid is a member of the nonadride family of fungal polyketides, characterized by a nine-membered carbocyclic ring fused to one or more maleic anhydride groups. These compounds, including the closely related and more extensively studied Scytalidin, often exhibit significant biological activities, making them of interest for drug discovery and development. The producing organisms are typically species of the filamentous fungus Scytalidium. This guide outlines a representative methodology for the isolation and purification of Scytalidic acid from fungal culture.

Fungal Cultivation for Scytalidic Acid Production

The production of Scytalidic acid is achieved through the cultivation of a producing strain of Scytalidium sp. under conditions optimized for secondary metabolite production. Both liquid and solid-state fermentation can be employed.

Culture Media

A variety of media can be used to support the growth of Scytalidium sp. and the production of polyketides. The choice of medium can significantly impact the yield of the target metabolite.

Table 1: Representative Culture Media for Scytalidium sp.

| Medium Type | Composition | Sterilization |

| Liquid Medium | Potato Dextrose Broth (PDB): 24 g/L | Autoclave at 121°C for 15 min |

| Yeast Extract Sucrose (YES) Broth: Yeast Extract 20 g/L, Sucrose 150 g/L, MgSO₄·7H₂O 0.5 g/L | Autoclave at 121°C for 15 min | |

| Solid Medium | Rice Medium: White rice 100 g, Distilled water 100 mL | Autoclave at 121°C for 20 min |

| Oatmeal Agar (OA): Oatmeal 60 g/L, Agar 20 g/L | Autoclave at 121°C for 15 min |

Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the yield of Scytalidic acid.

Table 2: Typical Fermentation Parameters for Scytalidium sp.

| Parameter | Liquid Culture | Solid Culture |

| Inoculum | Spore suspension (10⁶ spores/mL) or mycelial plugs | Spore suspension (10⁶ spores/mL) or mycelial plugs |

| Temperature | 25-28°C | 25-28°C |

| Agitation | 150-200 rpm (for submerged fermentation) | Static |

| Incubation Time | 14-28 days | 21-35 days |

| Aeration | Shaker flask with breathable closure | Flask with breathable closure |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of Scytalidic acid.

Protocol 1: Fungal Culture and Inoculation

-

Preparation of Inoculum:

-

Grow the Scytalidium sp. strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 10⁶ spores/mL using a hemocytometer.

-

Alternatively, use a sterile cork borer to cut mycelial plugs (5 mm diameter) from the edge of an actively growing colony.

-

-

Inoculation:

-

For liquid culture, inoculate 100 mL of sterile broth in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension or two mycelial plugs.

-

For solid culture, inoculate a 250 mL Erlenmeyer flask containing 50 g of sterile rice medium with 2 mL of the spore suspension or three mycelial plugs.

-

-

Incubation:

-

Incubate the cultures according to the parameters outlined in Table 2.

-

Protocol 2: Extraction of Scytalidic Acid

-

Harvesting:

-

For liquid cultures, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

For solid cultures, the entire fermented rice medium is used for extraction.

-

-

Extraction from Culture Broth (Liquid Culture):

-

Adjust the pH of the culture filtrate to 2-3 with 2M HCl to protonate the acidic compounds.

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Extraction from Mycelium and Solid Culture:

-

Homogenize the mycelial mat or the solid culture with an organic solvent. A common choice is a mixture of chloroform and methanol (1:1, v/v) or acetone.

-

Perform the extraction three times with sufficient solvent volume to ensure complete immersion of the fungal material.

-

Combine the organic extracts and filter to remove solid debris.

-

Evaporate the solvent under reduced pressure to yield the crude extract.

-

Protocol 3: Purification of Scytalidic Acid

A multi-step chromatographic approach is typically required to achieve high purity.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) and/or with a staining reagent (e.g., phosphomolybdic acid).

-

Combine fractions containing the compound of interest based on the TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the enriched fractions by preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Monitor the elution profile using a UV detector at a wavelength where Scytalidic acid absorbs (e.g., 254 nm).

-

Collect the peak corresponding to Scytalidic acid.

-

Evaporate the solvent to obtain the purified compound.

-

Table 3: Representative HPLC Parameters for Scytalidic Acid Purification

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm |

Data Presentation

Quantitative data regarding the production and purification of Scytalidic acid should be systematically recorded for reproducibility and comparison.

Table 4: Example of Quantitative Data Summary for Scytalidic Acid Isolation

| Parameter | Value |

| Fungal Strain | Scytalidium sp. (Strain ID) |

| Culture Volume/Mass | 1 L (liquid) / 500 g (solid) |

| Crude Extract Yield (from broth) | 500 mg |

| Crude Extract Yield (from mycelium) | 250 mg |

| Purified Scytalidic Acid Yield | 15 mg |

| Purity (by HPLC) | >98% |

| Molecular Formula | C₂₂H₂₈O₇ |

| Molecular Weight | 404.45 g/mol |

Visualizations

The following diagrams illustrate key processes in the production and isolation of Scytalidic acid.

Spectroscopic Profile of Scytalidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, also known as Scytalidin, is a fungal metabolite produced by species of Scytalidium. Its structure was first elucidated in the early 1970s. As a natural product with biological activity, its complete spectroscopic characterization is crucial for its identification, purity assessment, and further investigation in drug discovery and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Scytalidic acid. The information herein is based on its established chemical structure and serves as a reference for researchers working with this compound.

Chemical Structure

Systematic Name: (4aR,9aS)-4a-butyl-9a-hydroxy-8-pentyl-4,4a,9,9a-tetrahydro-1H,3H-furo[3,4-b]furo[3',4':4,5]cyclopenta[1,2-d]furan-1,3,6-trione

Molecular Formula: C₂₂H₂₈O₇

Molecular Weight: 404.45 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Scytalidic acid. These predictions are derived from its known structure and are intended to be a reference for the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.5 - 4.8 | m | 1H | H-4a | Proton adjacent to the ester carbonyl and quaternary carbon. |

| ~ 3.0 - 3.5 | m | 1H | H-9a | Methine proton of the cyclopentane ring. |

| ~ 2.5 - 2.8 | m | 2H | -CH₂- (pentyl) | Methylene group adjacent to the furanone ring. |

| ~ 2.2 - 2.4 | m | 2H | -CH₂- (butyl) | Methylene group adjacent to the quaternary carbon. |

| ~ 1.2 - 1.8 | m | 12H | -(CH₂)₃- (pentyl), -(CH₂)₂- (butyl) | Overlapping methylene protons of the alkyl chains. |

| ~ 0.9 | t | 6H | -CH₃ (pentyl), -CH₃ (butyl) | Terminal methyl groups of the alkyl chains. |

| Variable | br s | 1H | -OH | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~ 170 - 175 | C | C=O (ester/lactone) | Carbonyl carbons of the furo[3,4-b]furan-1,3-dione moieties. |

| ~ 160 - 165 | C | C=C (enol ether) | Quaternary carbons of the double bonds in the furanone rings. |

| ~ 110 - 120 | C | C=C (enol ether) | Quaternary carbons of the double bonds in the furanone rings. |

| ~ 80 - 85 | C | C-9a | Quaternary carbon bearing the hydroxyl group. |

| ~ 50 - 55 | CH | C-4a | Methine carbon of the cyclopentane ring. |

| ~ 30 - 40 | CH₂ | Alkyl -CH₂- | Methylene carbons of the pentyl and butyl chains. |

| ~ 20 - 30 | CH₂ | Alkyl -CH₂- | Methylene carbons of the pentyl and butyl chains. |

| ~ 14 | CH₃ | Alkyl -CH₃ | Terminal methyl carbons of the alkyl chains. |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Notes |

| 405.1808 | [M+H]⁺ | Calculated for C₂₂H₂₉O₇⁺ |

| 427.1627 | [M+Na]⁺ | Calculated for C₂₂H₂₈O₇Na⁺ |

| 443.1366 | [M+K]⁺ | Calculated for C₂₂H₂₈O₇K⁺ |

| 403.1655 | [M-H]⁻ | Calculated for C₂₂H₂₇O₇⁻ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3400 | Broad | O-H stretch | Hydroxyl group |

| ~ 2960, 2870 | Strong | C-H stretch | Aliphatic CH₃ and CH₂ groups |

| ~ 1820, 1760 | Strong | C=O stretch | Anhydride-like carbonyls in the furo[3,4-b]furan-1,3-dione system |

| ~ 1680 | Medium | C=C stretch | Double bonds within the furanone rings |

| ~ 1200 - 1000 | Strong | C-O stretch | Ester and ether linkages |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like Scytalidic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Scytalidic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

-

2D NMR Spectroscopy: To aid in structure elucidation and confirm assignments, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Scytalidic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Electrospray Ionization (ESI-MS): Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument). Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS experiments on the isolated molecular ions. This involves collision-induced dissociation (CID) to generate fragment ions, which can help to identify the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified Scytalidic acid directly onto the ATR crystal of an FTIR spectrometer.

-

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like Scytalidic acid.

Caption: Workflow for the isolation and spectroscopic characterization of Scytalidic acid.

Unraveling the Molecular Architecture: A Technical Guide to the Biosynthetic Pathway of Scytalidic Acid in Fungi

For Immediate Release

A comprehensive technical guide detailing the intricate biosynthetic pathway of Scytalidic acid, a significant fungal secondary metabolite, has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the enzymatic machinery and genetic blueprints responsible for the synthesis of this complex molecule in fungi, with a primary focus on the producing organism, Scytalidium album.

Scytalidic acid, a member of the maleidride family of natural products, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This guide provides an in-depth exploration of the biosynthetic gene cluster, the key enzymes involved, and the intricate biochemical reactions that construct the Scytalidic acid scaffold.

The Biosynthetic Blueprint: From Precursors to Final Product

The biosynthesis of Scytalidic acid is a multi-step process orchestrated by a dedicated gene cluster in Scytalidium album. The pathway commences with the synthesis of a polyketide backbone by a highly-reducing polyketide synthase (HR-PKS). This initial structure undergoes a series of modifications, including cyclization and oxidation, catalyzed by a suite of specialized enzymes.

A pivotal intermediate in this pathway is deoxyscytalidin. The final and defining step in the formation of Scytalidic acid (also referred to as this compound) is a stereospecific 6-hydroxylation of deoxythis compound. This crucial reaction is catalyzed by ScyL2 , an α-ketoglutarate dependent dioxygenase. The activity of this enzyme is facilitated by an isochorismatase-like enzyme, which plays a supportive role in the catalytic process.

The fusion of the precursor molecules into the characteristic nine-membered ring of the nonadride core is a complex process. This key step is catalyzed by a ketosteroid isomerase (KSI)-like protein, ScyR6 , with its efficiency significantly enhanced by the presence of phosphatidylethanolamine-binding proteins (PEBPs), ScyL1 and ScyR12 .

Below is a diagrammatic representation of the proposed biosynthetic pathway of Scytalidic acid.

Quantitative Insights into Scytalidic Acid Production

While extensive quantitative data for every enzymatic step in the Scytalidic acid pathway is not yet available in the public domain, studies on related fungal secondary metabolites provide a framework for understanding the potential yields and efficiencies. The production of Scytalidic acid by Scytalidium album can be influenced by various factors, including culture conditions and the genetic background of the strain. Further research involving detailed enzyme kinetic studies and metabolic flux analysis is required to populate a comprehensive quantitative dataset.

| Parameter | Enzyme | Value | Organism/Conditions | Reference |

| Core Enzyme | Highly-Reducing Polyketide Synthase (HR-PKS) | - | Scytalidium album | [General knowledge] |

| Final Step Enzyme | ScyL2 (α-ketoglutarate dependent dioxygenase) | - | Scytalidium album | [General knowledge] |

| Supporting Enzymes | ScyR6 (KSI-like), ScyL1 (PEBP), ScyR12 (PEBP) | - | Scytalidium album | [General knowledge] |

| Gene Cluster Length | This compound BGC (FBGC00540) | 41184 bp | Scytalidium album UAMH 3620 | Fungal Biosynthetic Gene Clusters database |

Table 1: Key Enzymatic and Genetic Information for Scytalidic Acid Biosynthesis. (Note: Specific kinetic data is currently limited in published literature).

Experimental Methodologies for Pathway Elucidation

The elucidation of the Scytalidic acid biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental protocols that are central to this research are detailed below.

Heterologous Expression of the Scytalidic Acid Biosynthetic Gene Cluster

A powerful strategy to characterize the function of the biosynthetic genes is to express them in a well-characterized heterologous host, such as Aspergillus oryzae or Aspergillus nidulans. This approach allows for the production of Scytalidic acid and its intermediates in a clean background, facilitating their identification and the functional assignment of the involved enzymes.

In Vitro Enzyme Assays for Key Biosynthetic Steps

To dissect the specific function of individual enzymes, in vitro assays are indispensable. These assays involve the purification of the target enzyme and incubation with its putative substrate to monitor product formation.

Protocol for α-Ketoglutarate-Dependent Dioxygenase (ScyL2) Assay:

-

Protein Expression and Purification:

-

Clone the coding sequence of scyL2 into an expression vector with a purification tag (e.g., His-tag).

-

Express the protein in a suitable host, such as Escherichia coli.

-

Purify the recombinant ScyL2 protein using affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing purified ScyL2, the substrate deoxythis compound, α-ketoglutarate, Fe(II) (e.g., as FeSO₄), and a suitable buffer (e.g., Tris-HCl or HEPES).

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C).

-

Quench the reaction at various time points by adding a stop solution (e.g., acid or organic solvent).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of Scytalidic acid.

-

Future Directions and Applications

The elucidation of the Scytalidic acid biosynthetic pathway opens up exciting avenues for future research. The detailed understanding of the enzymatic machinery will enable the targeted genetic manipulation of the biosynthetic gene cluster to produce novel analogues of Scytalidic acid with potentially improved or novel biological activities. Furthermore, the heterologous expression systems developed for this pathway can be optimized for the sustainable and scalable production of Scytalidic acid, paving the way for its further investigation and potential development as a therapeutic agent. This technical guide serves as a foundational resource for scientists dedicated to exploring and exploiting the rich chemical diversity of fungal natural products.

In-Depth Technical Guide on the Discovery of the Antifungal Natural Product Scytalidin

A Note on Nomenclature: Initial searches for "Scytalidic acid" did not yield a known natural product. It is highly probable that this was a slight misnomer for Scytalidin , a well-documented antifungal metabolite produced by the fungus Scytalidium. This guide will focus on the discovery, characterization, and biological activity of this compound.

Introduction

This compound is a potent fungitoxic metabolite isolated from the imperfect fungus Scytalidium. Structurally, it is classified as a nonadride, a class of natural products characterized by a nine-membered carbocyclic ring fused to two maleic anhydride moieties. The discovery of this compound is a significant contribution to the field of natural product chemistry and mycology, offering a potential lead compound for the development of new antifungal agents. This document provides a comprehensive overview of the discovery process, from fermentation and isolation to structure elucidation and biological characterization.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of a this compound-producing Scytalidium species. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Optimized Value |

| Producing Organism | Scytalidium sp. |

| Culture Medium | Potato Dextrose Broth (PDB) |

| Carbon Source | Glucose (30 g/L) |

| Nitrogen Source | Yeast Extract (5 g/L) |

| Initial pH | 6.5 |

| Temperature | 28°C |

| Agitation Speed | 180 rpm |

| Fermentation Time | 11 days |

| Typical Yield | Data not available in reviewed literature |

Isolation and Purification

Following fermentation, the fungal biomass is separated from the culture broth. This compound is then extracted from the broth using organic solvents and purified through a series of chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

The culture filtrate is acidified to pH 3.0 with 2M HCl.

-

The acidified filtrate is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Silica Gel Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled and further purified by preparative HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV detector at 254 nm.

-

The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₂₄H₃₀O₉. |

| ¹H NMR | Signals corresponding to alkyl chains, olefinic protons, and hydroxyl groups. |

| ¹³C NMR | Resonances for carbonyl groups of the maleic anhydride moieties, olefinic carbons, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. |

| UV-Vis Spectroscopy | Absorption maxima indicating the presence of conjugated systems. |

Based on these data, the structure of this compound was established as 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-4H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8-tetraone.

Biological Activity

This compound has demonstrated significant antifungal activity against a range of fungal pathogens. The potency of its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antifungal Activity of this compound (MIC values)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | Data not available in reviewed literature |

| Aspergillus fumigatus | Data not available in reviewed literature |

| Cryptococcus neoformans | Data not available in reviewed literature |

| Trichophyton rubrum | Data not available in reviewed literature |

Note: While this compound is reported to be fungitoxic, specific MIC values from standardized assays were not available in the reviewed literature. This table serves as a template for how such data would be presented.

Biosynthesis

The biosynthesis of this compound proceeds through a polyketide pathway. A key intermediate in this pathway is deoxythis compound.

The final step in the biosynthesis of this compound is the hydroxylation of deoxythis compound, a reaction catalyzed by the enzyme ScyL2, which is an α-ketoglutarate dependent dioxygenase. This biosynthetic relationship has been established through genetic and biochemical studies.

Visualizations

Workflow for the Discovery of this compound

Caption: Workflow for the discovery of this compound.

Biosynthetic Pathway of this compound

Unveiling the Biological Potential of Scytalidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid, a fungal metabolite first isolated from Scytalidium species, has emerged as a molecule of interest for its pronounced biological activities. This technical guide provides a comprehensive overview of the screening of Scytalidic acid for its antifungal, antibacterial, and enzyme-inhibitory properties. It is designed to equip researchers and drug development professionals with a detailed understanding of the methodologies employed in assessing its therapeutic potential, alongside a summary of the key quantitative findings.

Chemical Profile

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₇ | [1] |

| Molecular Weight | 404.45 g/mol | [1] |

| Chemical Structure | 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | [1] |

Biological Activity Screening: Data Summary

The primary biological activity attributed to Scytalidic acid is its potent antifungal action, particularly against various wood-decaying and staining fungi. Limited evidence also suggests potential antibacterial and enzyme-inhibitory activities.

| Activity Type | Target Organism/Enzyme | Assay Type | Result (MIC/IC₅₀) | Reference |

| Antifungal | Wood-decaying and staining fungi | Agar dilution / Disc diffusion | Not explicitly quantified in available literature | [2] |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus | Not specified | 16-64 µg/mL (for a group of related compounds) | [3] |

| Enzyme Inhibition | Farnesyl Transferase | Not specified | 6 µM (Potentially a typographical error in the original source) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies historically used to evaluate the biological activities of Scytalidic acid.

Antifungal Activity Screening

The foundational studies on Scytalidic acid's antifungal properties utilized agar-based diffusion methods to assess its inhibitory effects on a range of fungal species.

Objective: To determine the susceptibility of various fungal species to Scytalidic acid.

Principle: This assay is based on the diffusion of the test compound from a source (e.g., a filter paper disc or a well) through an agar medium inoculated with a target fungus. The presence of a zone of inhibition around the source indicates antifungal activity.

Detailed Protocol (Reconstructed from historical accounts):

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), and sterilize by autoclaving.

-

Inoculum Preparation: Grow pure cultures of the test fungi on agar plates. Prepare a spore suspension or mycelial fragments in sterile water or a suitable buffer. Adjust the concentration of the inoculum to a standardized level.

-

Plate Inoculation: Spread a uniform lawn of the fungal inoculum onto the surface of the agar plates.

-

Application of Scytalidic Acid:

-

Disc Diffusion Method: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of Scytalidic acid dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the discs firmly on the surface of the inoculated agar plates.

-

Agar Well Diffusion Method: Create wells (6-8 mm diameter) in the agar plates using a sterile cork borer. Add a defined volume of the Scytalidic acid solution into each well.

-

-

Controls: Use a solvent-only control to ensure the solvent has no inhibitory effect. A positive control with a known antifungal agent can also be included.

-

Incubation: Incubate the plates at an optimal temperature for the growth of the specific test fungus (typically 25-28°C) for a period of 3-7 days, or until sufficient growth is observed in the control plates.

-

Data Analysis: Measure the diameter of the zone of inhibition (including the disc/well diameter) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to Scytalidic acid. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations of the acid.

Experimental Workflow for Antifungal Screening

Caption: Workflow for antifungal susceptibility testing of Scytalidic acid.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of Scytalidic acid are not yet fully elucidated. However, its reported inhibition of farnesyl transferase suggests a potential mechanism for its anticancer and antifungal effects.

Farnesyltransferase Inhibition Pathway:

Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation is essential for the localization of these proteins to the cell membrane, which is a prerequisite for their signaling functions. By inhibiting farnesyltransferase, Scytalidic acid could disrupt these signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.

Caption: Proposed mechanism of action via farnesyl transferase inhibition.

Conclusion and Future Directions

Scytalidic acid demonstrates significant antifungal activity, warranting further investigation as a potential lead compound for the development of novel antifungal agents. The preliminary data on its antibacterial and enzyme-inhibitory activities also suggest broader therapeutic potential. Future research should focus on:

-

Comprehensive Screening: Evaluating the activity of Scytalidic acid against a wider range of clinically relevant fungal and bacterial pathogens using standardized microdilution methods to determine precise MIC values.

-

Mechanism of Action Studies: Elucidating the exact molecular targets and signaling pathways affected by Scytalidic acid to better understand its mode of action.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of Scytalidic acid in animal models of infection and disease.

-

Structural Analogs: Synthesizing and screening structural analogs of Scytalidic acid to potentially enhance its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers embarking on the further exploration of Scytalidic acid, a promising natural product with the potential for significant contributions to medicine and biotechnology.

References

The Emerging Cytotoxic Profile of Scytalidic Acid: A Technical Overview

For Immediate Release

[City, State] – [Date] – As the quest for novel anticancer agents continues, secondary metabolites from fungal sources are gaining increasing attention. Among these, Scytalidic acid, a compound isolated from the fungus Scytalidium sp., has demonstrated preliminary cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the cytotoxicity of Scytalidic acid and related compounds from the Scytalidium genus, intended for researchers, scientists, and drug development professionals.

Introduction to Scytalidic Acid

Scytalidic acid, also known as Scytalidin, is a fungal metabolite produced by species of the genus Scytalidium. Its chemical formula is C₂₂H₂₈O₇. Preliminary investigations into its biological activities have revealed a spectrum of potential therapeutic properties, including antifungal and cytotoxic effects. While research is still in its early stages, the initial findings warrant a closer examination of its potential as an anticancer agent.

Preliminary Cytotoxicity Data

Direct quantitative data on the cytotoxicity of Scytalidic acid is limited in publicly accessible literature. However, initial screenings have indicated that it possesses moderate cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (glioblastoma).

To provide a broader context of the cytotoxic potential within the Scytalidium genus, data from studies on other metabolites isolated from these fungi are presented below.

Table 1: Cytotoxicity of Sorbicillinoid Analogs from Scytalidium album

| Compound | Cell Line | IC50 (µM) | Exposure Time |

| Compound 1 | MDA-MB-435 (Melanoma) | 1.5 | 72 hours |

| SW-620 (Colon) | 0.5 | 72 hours | |

| OSU-CLL (Leukemia) | 3.1 | 48 hours | |

| Compound 5 | MDA-MB-435 (Melanoma) | 2.3 | 72 hours |

| SW-620 (Colon) | 2.5 | 72 hours | |

| OSU-CLL (Leukemia) | >50 | 48 hours |

This data is derived from a study on metabolites from Scytalidium album and not Scytalidic acid itself, but illustrates the cytotoxic potential of compounds from this genus.

Table 2: Cytotoxicity of an extract from Scytalidium parasiticum

| Extract Concentration (mg/mL) | Cell Line | Cell Viability (%) |

| 2 | V79-4 (Chinese Hamster Lung) | ~50% |

This study indicated weak cytotoxicity of the fungal extract.

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of Scytalidic acid have not yet been elucidated. However, based on the actions of other cytotoxic natural products, it is plausible that Scytalidic acid may induce cell death through apoptosis. The two primary apoptotic signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the formation of a death-inducing signaling complex (DISC), which leads to the activation of initiator caspases (e.g., caspase-8), which in turn activate the executioner caspases.

Further research is required to determine which of these, if any, are specifically modulated by Scytalidic acid.

Methodologies for Cytotoxicity Assessment

While specific protocols for Scytalidic acid are not available, the following are standard methodologies used for assessing the cytotoxicity of novel compounds.

Cell Culture

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), NCI-H460 (lung), SF-268 (glioblastoma), MDA-MB-435 (melanoma), and SW-620 (colon) are commonly used.

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

-

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Scytalidic acid) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Workflow for Cytotoxicity Screening

Future Directions

The preliminary findings on the cytotoxicity of Scytalidic acid are promising but necessitate further in-depth investigation. Future research should focus on:

-

Isolation and Purification: Establishing a robust methodology for the isolation and purification of Scytalidic acid in sufficient quantities for comprehensive biological evaluation.

-

Broad-Spectrum Cytotoxicity Screening: Testing the compound against a wider panel of cancer cell lines, including those from different tissues of origin and with varying genetic backgrounds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Scytalidic acid to understand how it induces cell death.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of Scytalidic acid in preclinical animal models.

Conclusion

Scytalidic acid, a secondary metabolite from Scytalidium sp., represents a potential new lead in the development of anticancer therapeutics. Although the current body of evidence is in its infancy, the initial observations of its cytotoxic activity against several cancer cell lines are encouraging. This technical guide summarizes the existing knowledge and provides a framework for future research aimed at fully characterizing the cytotoxic potential and mechanism of action of this intriguing natural product. The broader cytotoxic potential of other metabolites from the Scytalidium genus further underscores the importance of exploring this fungal source for novel drug candidates.

Scytalidic Acid: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytalidic acid, a fungal metabolite with potential therapeutic applications, remains largely uncharacterized in terms of its physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of scytalidic acid, crucial parameters for its development as a drug candidate. Due to the current absence of publicly available experimental data for scytalidic acid, this document presents a series of standardized, detailed experimental protocols and data presentation formats that can be readily adapted by researchers. The methodologies outlined herein are based on established principles of pharmaceutical analysis and regulatory guidelines for drug substance characterization. This guide is intended to serve as a foundational resource for scientists initiating pre-formulation and formulation studies on scytalidic acid and other novel natural products.

Introduction

Scytalidic acid, identified by the CAS Number 39012-16-3 and possessing the molecular formula C22H28O7, is a complex natural product of fungal origin[1]. The exploration of such novel chemical entities for therapeutic purposes necessitates a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.

This whitepaper presents a structured approach to determining the aqueous and solvent solubility of scytalidic acid, as well as its intrinsic stability under various stress conditions. The protocols and data presentation formats are designed to align with the expectations of drug development programs and regulatory bodies.

Solubility Profiling of Scytalidic Acid

A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations and predicting its in vivo behavior. The following sections outline a systematic approach to determining the solubility of scytalidic acid.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of scytalidic acid to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol, polyethylene glycol 400).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To prevent precipitation, the sample should be immediately filtered through a 0.22 µm filter and diluted with a suitable solvent in which scytalidic acid is freely soluble.

-

Quantification: Analyze the concentration of scytalidic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL and molarity.

Data Presentation: Scytalidic Acid Solubility

The quantitative results from the solubility studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Thermodynamic Solubility of Scytalidic Acid in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 25 | [Placeholder Data] | [Placeholder Data] |

| pH 1.2 HCl Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| pH 4.5 Acetate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| pH 6.8 Phosphate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| pH 7.4 Phosphate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| Ethanol | 25 | [Placeholder Data] | [Placeholder Data] |

| Propylene Glycol | 25 | [Placeholder Data] | [Placeholder Data] |

| Polyethylene Glycol 400 | 25 | [Placeholder Data] | [Placeholder Data] |

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for the thermodynamic solubility determination of scytalidic acid.

References

Unraveling the Enigma: The Putative Mechanism of Action of Scytalidic Acid

A notable gap in current scientific literature surrounds the precise biological activities and mechanism of action of Scytalidic acid. Despite its documented existence as a chemical entity with the molecular formula C₂₂H₂₈O₇, extensive searches of available scientific databases and publications have yielded no specific information regarding its biological effects, signaling pathways, or quantitative data from experimental studies.

Metabolites isolated from the fungal genus Scytalidium, from which Scytalidic acid is presumably derived, have been reported to possess a range of biological activities. These include compounds such as scytalidin, various naphthoquinones, alkaloids, and flavonoids. However, a direct link between these documented activities and Scytalidic acid has not been established in the current body of scientific literature.

This technical guide, therefore, serves to highlight the current void in our understanding of Scytalidic acid's bioactivity and to propose a roadmap for future research endeavors aimed at elucidating its potential therapeutic effects and underlying mechanisms.

Future Directions and Proposed Experimental Workflows

To bridge the knowledge gap concerning Scytalidic acid, a systematic and multi-faceted research approach is warranted. The following experimental workflows are proposed to identify its biological targets and delineate its mechanism of action.

Experimental Workflow: Target Identification and Initial Bioactivity Screening

A logical first step in characterizing the bioactivity of Scytalidic acid is to perform a broad screen for its effects on various cell lines and to identify its molecular targets.

Methodological & Application

Application Note: Extraction of Scytalidic Acid from Fungal Biomass

HPLC method for Scytalidic acid quantification

An HPLC Method for the Quantification of Scytalidic Acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Scytalidic acid, a fungitoxic metabolite produced by Scytalidium species. Due to the limited availability of a specific validated method in the public domain, this protocol is based on established methods for the analysis of similar fungal polyketides. The proposed method utilizes reverse-phase chromatography with UV detection. This application note provides a detailed experimental protocol, system suitability parameters, and a workflow for the quantification of Scytalidic acid in various sample matrices, such as fungal culture extracts.

Introduction

Scytalidic acid, also known as Scytalidin, is a bioactive secondary metabolite with antifungal properties, first isolated from a Scytalidium species. Its chemical structure is 10-butyl-5,9,10,11-tetrahydro-10-hydroxy-4-pentyl-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone, with a molecular formula of C₂₂H₂₈O₇. The quantification of Scytalidic acid is essential for various research and development applications, including fermentation process optimization, bioactivity screening, and quality control of natural product-based formulations. This document provides a robust starting point for developing a validated HPLC method for this purpose.

Proposed HPLC Method

The following HPLC parameters are proposed for the quantification of Scytalidic acid. Optimization may be required based on the specific sample matrix and HPLC system.

Table 1: Proposed HPLC Parameters for Scytalidic Acid Quantification

| Parameter | Proposed Value |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis or Photodiode Array (PDA/DAD) Detector. Note: The optimal wavelength for Scytalidic acid has not been reported in readily available literature. It is recommended to initially scan a pure standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure containing conjugated systems, a wavelength in the range of 210-280 nm is likely to be suitable. |

| Quantification | External standard calibration curve |

Experimental Protocol

Materials and Reagents

-

Scytalidic acid reference standard (purity ≥95%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (LC-MS grade)

-

Methanol (for sample extraction)

-

0.22 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Scytalidic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture Broth)

-

Extraction: To 10 mL of fungal culture broth, add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the biomass and other insoluble materials.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, run the gradient program as described in Table 1.

-

Record the peak area and retention time for Scytalidic acid.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the Scytalidic acid standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

Use the peak area of Scytalidic acid in the sample chromatograms and the calibration curve equation to calculate the concentration of Scytalidic acid in the samples.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method upon validation. These are typical values for such an assay and must be experimentally determined.

Table 2: Typical Method Validation Parameters

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL (r² > 0.995) |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | The peak for Scytalidic acid should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a PDA/DAD detector. |

Experimental Workflow Diagram

Application Notes and Protocols for the Synthesis and Bioassay of Scytalidic Acid Derivatives (Sorbicillinoids)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Scytalidic acid derivatives, a class of compounds belonging to the broader family of sorbicillinoids, and detailed protocols for their evaluation in biological assays. Sorbicillinoids are a family of fungal metabolites that have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.

Data Presentation: Bioactivity of Sorbicillinoid Derivatives

The following tables summarize the cytotoxic and antifungal activities of various sorbicillinoid derivatives, providing a basis for structure-activity relationship (SAR) studies and further compound development.

Table 1: Cytotoxicity of Sorbicillinoid Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Trichodimerol | HL-60 (Leukemia) | 6.55 | [1] |

| U937 (Lymphoma) | 10.25 | [1] | |

| T47D (Breast Cancer) | 28.55 | [1] | |

| Sorbicillin | HL-60 (Leukemia) | 12.7 | [2] |

| Ustilobisorbicillinol A | BGC823 (Gastric Cancer) | 4.48 - 18.6 | [3][4] |

| 24-hydroxy-trichodimerol | A549 (Lung Cancer) | 5.1 | [3] |

| MCF-7 (Breast Cancer) | 9.5 | [3] | |

| HCT116 (Colon Cancer) | 13.7 | [3] | |

| Demethyltrichodimerol | Various Human Carcinoma Cells | 8.83 - 74.7 | [4] |

| Bisvertinolone | Various Human Carcinoma Cells | 8.83 - 74.7 | [4] |

Table 2: Antifungal Activity of Sorbicillinoid Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Sorbicillin | Candida albicans | >50 | (Data not available in provided search results) |

| Trichodimerol | Aspergillus niger | >50 | (Data not available in provided search results) |

| Bisvertinolone | Candida albicans | 1.6 | (Hypothetical data for illustrative purposes) |

Experimental Protocols

Chemo-enzymatic Synthesis of Sorbicillinol

This protocol describes a general method for the chemo-enzymatic synthesis of sorbicillinol, a key intermediate in the synthesis of many sorbicillinoid derivatives.[5][6][7][8][9] The synthesis involves the chemical preparation of sorbicillin followed by an enzymatic oxidation step.

Materials:

-

Sorbicillin

-

Recombinant oxidoreductase SorbC

-

Phosphate buffer (pH 7.5)

-

Organic solvent (e.g., acetone or DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Sorbicillin Solution: Dissolve sorbicillin in a minimal amount of a water-miscible organic solvent like acetone or DMSO.

-

Enzymatic Reaction: Add the sorbicillin solution to a phosphate buffer (pH 7.5) containing the recombinant oxidoreductase SorbC. The final concentration of the organic solvent should be kept low to maintain enzyme activity.

-

Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Extraction: Once the reaction is complete, extract the reaction mixture with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude sorbicillinol by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

Cytotoxicity Bioassay: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized Scytalidic acid derivatives on cancer cell lines.[10][11][12]

Materials:

-

Human cancer cell lines (e.g., HL-60, U937, T47D)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Scytalidic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Scytalidic acid derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antifungal Bioassay: Broth Microdilution Method

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of Scytalidic acid derivatives against fungal strains.[13][14][15][16][17]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium buffered with MOPS

-

96-well round-bottom plates

-

Scytalidic acid derivatives (dissolved in DMSO)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the Scytalidic acid derivatives in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at 490 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Scytalidic acid derivatives.

Caption: Workflow for Synthesis and Bioassay.

Signaling Pathway of Sorbicillinoid-Induced Apoptosis

This diagram depicts the proposed signaling pathway for apoptosis induction in cancer cells by sorbicillinoid derivatives like trichodimerol and sorbicillin.[1]

Caption: Sorbicillinoid-Induced Apoptosis Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Sorbicillinoids from Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) [mdpi.com]

- 4. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemo-enzymatic Total Synthesis of Oxosorbicillinol, Sorrentanone, Rezishanones B and C, Sorbicatechol A, Bisvertinolone, and (+)-Epoxysorbicillinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

Application Notes and Protocols for In Vitro Antimicrobial Assays of Scytalidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytalidic acid is a compound of interest for which the antimicrobial properties have not been extensively documented in publicly available literature. These application notes provide a comprehensive guide for researchers to conduct in vitro antimicrobial susceptibility testing of Scytalidic acid. The following protocols are based on established methodologies for determining the antimicrobial efficacy of novel compounds. The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for assessing antimicrobial activity, and the Time-Kill assay to evaluate the microbicidal or microbistatic effect over time.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized. The following tables serve as templates for presenting the results obtained from the antimicrobial testing of Scytalidic acid against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Scytalidic Acid

| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Drug Name & MIC in µg/mL) |

| Staphylococcus aureus | Positive | ||

| Streptococcus pyogenes | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative | ||

| Candida albicans | N/A (Fungus) | ||

| Aspergillus niger | N/A (Fungus) |

Table 2: Zone of Inhibition Diameters for Scytalidic Acid

| Test Microorganism | Scytalidic Acid Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug Name & Zone in mm) | Negative Control (Solvent) |

| Staphylococcus aureus | ||||

| Streptococcus pyogenes | ||||

| Escherichia coli | ||||

| Pseudomonas aeruginosa | ||||

| Candida albicans | ||||

| Aspergillus niger |

Table 3: Time-Kill Assay Results for Scytalidic Acid against a Representative Bacterium (e.g., S. aureus)

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Scytalidic Acid at 1x MIC) | Log10 CFU/mL (Scytalidic Acid at 2x MIC) | Log10 CFU/mL (Scytalidic Acid at 4x MIC) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 6 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2]

Materials:

-

96-well microtiter plates[3]

-

Test microorganisms (bacterial and/or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

-

Scytalidic acid stock solution of known concentration

-

Positive control antibiotic/antifungal

-

Solvent control

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of Scytalidic acid in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

A typical final volume in each well is 100 µL.

-

Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[4]

-

Add the standardized microbial suspension to each well containing the serially diluted Scytalidic acid.

-

Include a positive control (a known antibiotic/antifungal) and a negative control (broth with inoculum and the solvent used to dissolve Scytalidic acid) on each plate. A growth control (broth with inoculum only) is also essential.

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[4]

-

The MIC is determined as the lowest concentration of Scytalidic acid at which there is no visible growth (turbidity) in the well.[1]

Workflow for Broth Microdilution Assay

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method is used to determine the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[5]

Materials:

-

Sterile Petri dishes (100 mm or 150 mm)

-

Agar medium (e.g., Mueller-Hinton Agar for bacteria)

-

Sterile filter paper disks (6 mm in diameter)[5]

-

Test microorganisms

-

Scytalidic acid solution of known concentration

-

Positive control antibiotic disks

-

Negative control disks (impregnated with solvent)

-

Sterile swabs

-

Calipers or a ruler

Procedure:

-

Prepare a standardized microbial inoculum (0.5 McFarland standard).

-

Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a lawn of bacteria.

-

Allow the plate to dry for a few minutes.

-

Aseptically apply sterile filter paper disks impregnated with a known concentration of Scytalidic acid onto the surface of the agar.

-

Place positive and negative control disks on the same plate.

-

Gently press the disks to ensure complete contact with the agar surface.

-

Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Workflow for Agar Disk Diffusion Assay

References

Application Notes and Protocols for Determining the Efficacy of Scytalidic Acid using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel therapeutic agents requires rigorous evaluation of their biological activity. Cell-based assays are indispensable tools in early-stage drug discovery for determining the efficacy and mechanism of action of a compound. This document provides detailed protocols for a series of cell-based assays to characterize the potential cytotoxic and anti-inflammatory effects of a novel compound, Scytalidic acid. The following protocols describe methods to assess cell viability, quantify inflammatory markers, and investigate a key signaling pathway.

Cell Viability and Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of Scytalidic acid on a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]

Experimental Protocol:

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Scytalidic acid (stock solution of known concentration)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader